2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide
Description
2-Chloro-N-[4-(3-methylphenoxy)phenyl]acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the 2-position and a 4-(3-methylphenoxy)phenyl group at the nitrogen (Figure 1). This compound shares structural similarities with other acetamide-based molecules, which are frequently explored in medicinal chemistry for their roles as intermediates in drug synthesis or as bioactive agents themselves.
The 3-methylphenoxy group introduces steric and electronic effects that influence solubility, reactivity, and biological interactions. Such derivatives are often investigated for pesticidal, anticancer, or antiviral activities due to the chloroacetamide moiety’s electrophilic nature, enabling nucleophilic substitution reactions with biological targets .
Properties
IUPAC Name |
2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-3-2-4-14(9-11)19-13-7-5-12(6-8-13)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKVQLUPJCNHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504143 | |
| Record name | 2-Chloro-N-[4-(3-methylphenoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69838-52-4 | |
| Record name | 2-Chloro-N-[4-(3-methylphenoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide typically involves the reaction of 4-(3-methylphenoxy)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide at reflux temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 4-(3-methylphenoxy)aniline and chloroacetic acid.
Oxidation: Formation of 4-(3-methylphenoxy)benzoic acid.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets relevant to various diseases.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, research has shown that derivatives of similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Case Study: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to interfere with cell cycle progression and promote apoptotic pathways.
Agricultural Science
Pesticidal Applications
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its effectiveness against specific pests could be explored through:
- Insecticidal Activity : Similar compounds have been noted for their ability to disrupt hormonal regulation in insects, leading to mortality or reduced reproductive success.
- Herbicidal Properties : Research into the herbicidal efficacy of structurally analogous compounds indicates that they can inhibit photosynthesis or other critical metabolic pathways in plants.
Data Table: Pesticidal Efficacy
Material Science
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices could enhance specific properties such as thermal stability and mechanical strength.
- Additive for Polymers : The compound can serve as an additive in polymer formulations to improve resistance to environmental stressors or enhance processing characteristics.
- Nanocomposites : Research is ongoing into the use of this compound in nanocomposites, where it could play a role in improving electrical or thermal conductivity.
Case Study: Polymer Enhancement
A recent study investigated the effects of incorporating similar chlorinated compounds into polycarbonate matrices, resulting in improved thermal stability and mechanical properties under stress conditions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its bioactive effects. The exact molecular pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group () increases lipophilicity, enhancing membrane permeability.
- Solubility : Morpholine () and sulfonyl groups () improve aqueous solubility, critical for pharmacokinetics.
- Stability : Electron-withdrawing substituents (e.g., methylsulfonyl in ) stabilize the acetamide backbone against hydrolysis.
Key Findings and Implications
- Substituent Impact: The 3-methylphenoxy group in the target compound balances steric bulk and moderate electron-donating effects, contrasting with more polar groups (e.g., sulfonyl in ) or reactive moieties (e.g., epoxide in ).
- Synthetic Flexibility : Chloroacetyl chloride reactions with substituted anilines offer a versatile route to diverse analogs ().
- Biological Relevance : Structural variations directly correlate with target specificity; e.g., coumarin derivatives () show promise in oncology, while triazoles () align with antimicrobial applications.
Biological Activity
2-Chloro-N-[4-(3-methylphenoxy)phenyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic applications. This article delves into the compound's biological activity, synthesizing data from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group and an acetamide functional group, which contribute to its reactivity and biological activity. The presence of the phenoxy group is believed to enhance its interaction with biological targets, potentially modulating pathways involved in pain and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent . Preliminary studies suggest that it may interact with specific receptors or enzymes implicated in inflammatory processes.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It may act on receptors involved in pain perception.
- Enzyme Interaction : It could inhibit enzymes that play a role in inflammatory pathways.
- Nucleophilic Substitution : The chloro group allows for nucleophilic substitution reactions, potentially leading to bioactive derivatives.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-phenylacetamide | Contains a phenyl group | Simpler structure; lower biological activity |
| 2-Chloro-N-(4-methoxyphenyl)acetamide | Methoxy substituent on phenyl | Enhanced solubility; different biological profile |
| N-(4-Methylphenyl)-2-chloroacetamide | Methyl substitution on phenyl | Potentially different pharmacokinetics |
| 2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide | Trifluoromethyl substituent | Increased lipophilicity; potential for different interactions |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological properties compared to other compounds.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of various chloroacetamides, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Analgesic Properties : Another research effort focused on assessing analgesic properties through animal models. The compound demonstrated a dose-dependent reduction in pain response, indicating its efficacy as a pain reliever .
- Antimicrobial Potential : Research has also explored the antimicrobial activity of chloroacetamides against various pathogens. The findings showed effectiveness against Gram-positive bacteria, with varying degrees of efficacy against Gram-negative strains .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution and condensation reactions. For example:
- Substitution Reaction : React 3-methylphenol with 4-fluoronitrobenzene under alkaline conditions to form the phenoxy intermediate (e.g., using K₂CO₃ in acetonitrile at room temperature for 24 hours) .
- Reduction : Convert the nitro group to an amine using Fe powder in acidic conditions .
- Condensation : React the amine intermediate with chloroacetyl chloride or chloroacetic acid derivatives using condensing agents like DCC (dicyclohexylcarbodiimide) .
Q. Key Variables :
Q. How can spectroscopic and crystallographic techniques characterize the compound’s structure?
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the chloroacetamide group (e.g., δ ~4.0 ppm for CH₂Cl, δ ~165–170 ppm for carbonyl in ¹³C NMR) .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions stabilize the lattice, with dihedral angles between aromatic rings reported as 10.8°–85.8° ).
- FTIR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C–H bends (~750 cm⁻¹) .
Data Contradictions :
Crystallographic studies may reveal polymorphic forms with differing hydrogen-bond networks, affecting solubility and stability .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound, and how reliable are docking results?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) .
- Limitations : False positives may arise due to rigid receptor models. Cross-validate with experimental assays (e.g., IC₅₀ measurements) .
Q. Example Docking Results :
| Target Protein | Binding Affinity (kcal/mol) | Key Residues Interacting |
|---|---|---|
| SARS-CoV-2 Mpro | -7.2 to -8.5 | His41, Cys145 |
| Human ACE2 | -5.8 to -6.4 | Lys31, Glu35 |
Q. How can reaction mechanisms in the synthesis of this compound be analyzed to resolve contradictory kinetic data?
Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or TLC. Use DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .
- Isotope Labeling : Introduce ¹⁸O or deuterium in the chloroacetamide group to track bond cleavage/formation .
Case Study :
Conflicting reports on nitro-group reduction efficiency (Fe vs. catalytic hydrogenation) may arise from solvent polarity effects. Methanol/water mixtures improve Fe-based reduction yields by stabilizing intermediates .
Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?
Methodological Answer :
- Polymorphism : Screen solvents (e.g., toluene, ethanol) and use slow evaporation to isolate stable polymorphs .
- Disorder in Crystal Lattice : Apply restraints during refinement (e.g., SHELXL) and collect high-resolution data (≤0.8 Å) .
Example :
Insufficient resolution may obscure Cl···π interactions. Synchrotron XRD (λ = 0.7–1.0 Å) enhances data quality .
Environmental and Safety Considerations
Q. What methodologies assess the environmental impact of this compound degradation products?
Methodological Answer :
Q. Degradation Pathways :
| Condition | Major Degradate | Half-Life (Days) |
|---|---|---|
| Aqueous Hydrolysis | 3-Methylphenoxy-aniline | 5–7 |
| UV Exposure | Chlorinated quinones | 2–3 |
Q. How can contradictory data on herbicidal vs. cytotoxic effects be resolved?
Methodological Answer :
- Dose-Response Studies : Compare herbicidal activity (e.g., inhibition of Amaranthus retroflexus germination) with cytotoxicity in human cell lines (e.g., HepG2) .
- Metabolomics : Use LC-HRMS to identify species-specific metabolites (e.g., glutathione conjugates in plants vs. cytochrome P450 oxidation in mammals) .
Key Finding :
Chloroacetamides exhibit selective toxicity due to differential uptake: log P = 2.5–3.0 favors plant cell membrane penetration over mammalian cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
